molecular formula C10H12N5O6P B1193899 2',3'-Cyclic AMP CAS No. 634-01-5

2',3'-Cyclic AMP

Cat. No. B1193899
CAS RN: 634-01-5
M. Wt: 329.21 g/mol
InChI Key: KMYWVDDIPVNLME-KQYNXXCUSA-N
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Description

2’,3’-Cyclic AMP is a second messenger molecule that plays a crucial role in cellular signaling. It is synthesized in response to cytosolic double-stranded DNA (dsDNA) and activates the innate immune STING (Stimulator of Interferon Genes) pathway . Unlike the more well-known cyclic AMP (cAMP), which is involved in various cellular processes, 2’,3’-cGAMP has distinct functions related to immunity and cancer progression.


Synthesis Analysis

The synthesis of 2’,3’-cGAMP involves the action of the enzyme Cyclic GMP-AMP synthase (cGAS) . When cGAS binds to cytosolic dsDNA, it catalyzes the production of 2’,3’-cGAMP. This second messenger then triggers the STING signaling pathway, leading to the expression of type I interferons and other immune responses .


Molecular Structure Analysis

The molecular structure of 2’,3’-cGAMP consists of adenosine and guanosine linked via two phosphodiester bonds. It exists in multiple isomers, including 3’3’-cGAMP, 3’2’-cGAMP, and the specific 2’3’-cGAMP . The unique arrangement of these nucleotides contributes to its specific biological functions.


Chemical Reactions Analysis

2’,3’-cGAMP participates in various chemical reactions within cells. Its interaction with the STING receptor initiates downstream signaling events, leading to the activation of transcription factors like IRF3 and subsequent interferon production .

Scientific Research Applications

Biochemistry: Synthesis and Purification of cGAMP

Summary

In biochemistry, cGAMP is synthesized as an agonist for the STING pathway, with implications for immunotherapy and vaccine adjuvants .

Methods

Researchers utilized E. coli cells expressing murine cGAS to produce cGAMP, optimizing conditions to increase yield and developing a single-step purification process .

Results

The optimized process improved cGAMP yield by 30%, from 146 mg/L to 186 ± 7 mg/mL, with a purification yield of 60 ± 2 mg/L cGAMP .

Molecular Biology: cGAMP in Cancer Progression

Summary

Molecular biology explores cGAMP’s role in cancer progression through cell autonomous and non-autonomous mechanisms .

Methods

Studies focus on the synthesis, transmission, and degradation of cGAMP, and its dual functions in STING-dependent pathways .

Results

cGAMP is identified as a key player in modulating tumor microenvironment and immune cell functions, offering potential therapeutic strategies .

Pharmacology: cGAMP as a Therapeutic Agent

Summary

Pharmacology investigates cGAMP’s therapeutic potential in cancer treatment, acting as an immunotransmitter .

Methods

Clinical trials are conducted with STING agonists to evaluate their efficacy in mediating cancer progression .

Results

Promising pre-clinical results show that STING agonists can heat up the tumor microenvironment, leading to immune cell infiltration and IFN secretion .

Immunology: cGAMP in Immune Signaling

Summary

Immunology research focuses on cGAMP’s significance in inflammation and immune-associated pathologies .

Methods

Structural studies of cGAMP transporters provide insights into their channel architectures and functional capabilities .

Results

Insights into regulated channel-mediated transport of cGAMP have defined its role as an ‘immunotransmitter’ with therapeutic implications .

Neuroscience: cAMP in Axonal Regeneration

Summary

Neuroscience studies the role of cAMP in promoting axonal growth and overcoming myelin-associated inhibition .

Methods

Experiments involve manipulating cAMP levels in neurons and observing the effects on neurite outgrowth .

Results

Elevating cAMP levels in older neurons can block myelin-associated glycoprotein (MAG) inhibition, suggesting a developmental regulation of neuronal cAMP levels .

Cancer Research: cGAMP in Antitumor Responses

Summary

Cancer research delves into cGAMP’s role in antitumor responses, particularly in the context of the cGAS-STING pathway .

Methods

The focus is on understanding how activated STING pathways contribute to antitumor responses via the tumor microenvironment .

Results

STING agonists show potential in clinical trials, indicating that the cGAS-STING pathway is a promising direction for cancer immunotherapy .

These applications demonstrate the versatility of 2’,3’-Cyclic AMP in advancing scientific research across multiple disciplines, offering promising avenues for therapeutic interventions and a deeper understanding of cellular mechanisms.

Autoimmune Diseases: cAMP Pathway as a Therapeutic Target

Summary

The cAMP pathway is investigated for its therapeutic potential in autoimmune diseases, where modulation of cAMP levels can have significant effects .

Methods

Pharmacotherapeutic agents targeting cyclic nucleotide metabolism are studied for their ability to regulate both cAMP and cGMP pathways .

Results

The cross-regulation of these pathways has important implications for the treatment of autoimmune diseases, with cAMP serving multiple downstream pathways .

Drug Development: cAMP-Related Signaling Pathways

Summary

cAMP-related signaling pathways are targets for drug development, with pharmaceuticals modulating cAMP levels to treat diseases like asthma and heart failure .

Methods

Research involves the use of drugs that can increase or decrease cAMP levels, coordinating various physiological processes .

Results

cAMP is central to cellular signaling, and its modulation has been effective in treating a range of conditions, demonstrating its significance in therapeutic applications .

Innate Immunity: cGAMP’s Role in Viral Defense

Summary

cGAMP plays a crucial role in innate immunity and defense against viral infections by activating the STING pathway .

Results

This mechanism is essential for antiviral responses, with cGAMP acting as a key second messenger in the process .

Environmental Sustainability: Recombinant Production of cGAMP

Summary

The recombinant production of cGAMP is explored for its environmental sustainability, avoiding the use of organic solvents in its synthesis .

Methods

E. coli cells are used for whole-cell biocatalysis to produce cGAMP, with an emphasis on optimizing conditions for higher yield and purification .

Results

The method achieved a 30% improvement in yield and provided a more sustainable and environmentally friendly process for cGAMP production .

Antiviral Activity: cGAMP in Insect Immunity

Summary

cGAMP is identified as an endogenous natural ligand of STING in insects, activating antiviral activity via NF-κB-dependent signaling .

Methods

Research focuses on the production of cGAMP by a dsRNA sensor in Drosophila upon stimulation, which activates STING .

Results

This activation induces antiviral activity, highlighting cGAMP’s importance in the immune response of insects .

Cellular Damage Response: cGAMP as a Danger Signal

Summary

cGAMP functions as a potent danger signal indicative of cellular damage, cancer, or pathogenic infection .

Methods

The recognition of mislocalized dsDNA by cGAS leads to the synthesis of cGAMP, which then activates STING signaling .

Results

This signaling cascade results in the secretion of interferons, positioning cGAMP as a crucial messenger in the cellular damage response .

Future Directions

Researchers are exploring the therapeutic potential of 2’,3’-cGAMP in cancer therapy. Strategies that harness its antitumor response, such as enhancing STING activation, may hold promise for novel treatments .

properties

IUPAC Name

[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N5O6P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7-6(4(1-16)19-10)20-22(17,18)21-7/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYWVDDIPVNLME-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C4C(C(O3)CO)OP(=O)(O4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]4[C@@H]([C@H](O3)CO)OP(=O)(O4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N5O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

37063-35-7 (mono-hydrochloride salt)
Record name 2',3'-Cyclic AMP
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20979567
Record name 4-(6-Amino-9H-purin-9-yl)-2-hydroxy-6-(hydroxymethyl)tetrahydro-2H-2lambda~5~-furo[3,4-d][1,3,2]dioxaphosphol-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3'-Cyclic AMP

CAS RN

634-01-5
Record name 2′,3′-cAMP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=634-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',3'-Cyclic AMP
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(6-Amino-9H-purin-9-yl)-2-hydroxy-6-(hydroxymethyl)tetrahydro-2H-2lambda~5~-furo[3,4-d][1,3,2]dioxaphosphol-2-one
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Record name Adenosine cyclic 2',3'-(hydrogen phosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.184
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Record name ADENOSINE CYCLIC 2',3'-(HYDROGEN PHOSPHATE)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
909
Citations
FA McMorris - Journal of neurochemistry, 1983 - Wiley Online Library
Cyclic AMP (cAMP) is known to induce the activity of the myelin enzyme 2′,3′‐cyclic nucleotide 3′‐phosphohydrolase (CNP; EC 3.1.4.37) in C 6 rat glioma cells. This report shows …
Number of citations: 159 onlinelibrary.wiley.com
JP Zanetta, P Benda, G Gombos… - Journal of …, 1972 - Wiley Online Library
The Enzyme 2′, 3′‐cyclic AMP 3′‐phosphohydrolase (CNP) is regarded as a marker for myelin (KURI‐ HARA and MANDEL, 1970) on the basis of its regional and subcellular …
Number of citations: 149 onlinelibrary.wiley.com
Y Yamagata, H Inoue, K Inomata - Origins of Life and Evolution of the …, 1995 - Springer
Phosphorylation of adenosine by trimetaphosphate was investigated using various catalysts in aqueous solution under mild conditions at pH ∼ 7.0 and at 41 C. The product was …
Number of citations: 66 link.springer.com
EG Brown, RP Newton - Phytochemistry, 1981 - Elsevier
… between isomeric nucleotides such as 2’:3’-cyclic AMP and 3’:5’-cyclic AMP. This means that what was considered to be radioactive cyclic AMP could have been 2’:3’-cyclic AMP …
Number of citations: 171 www.sciencedirect.com
JM Bradbury, RJ Thompson - Biochemical Journal, 1984 - portlandpress.com
Endogenous cyclic AMP-stimulated phosphorylation of a 49700-Mr Wolfgram protein component in rabbit central nervous system was investigated by using photoaffinity labelling and 2…
Number of citations: 36 portlandpress.com
DC Sogin - Journal of Neurochemistry, 1976 - Wiley Online Library
2′,3′‐Cyclic NADP has been prepared by cyclization of NADP at pH 6 in the presence of l‐ethyl‐(3‐dimethylaminopropyl)‐carbodiimide. The NADP derivative is readily hydrolyzed to …
Number of citations: 163 onlinelibrary.wiley.com
CE Dreiling, RW Newburgh - Biochimica et Biophysica Acta (BBA)-General …, 1972 - Elsevier
Injection of 1,1,3-tricyano-2-amino-1-propene (TCAP) into chick embryos showed that his compound increased the synthesis of the enzyme, 2′,3′-cyclic AMP 3′-phosphohydrolase, …
Number of citations: 13 www.sciencedirect.com
NR Sims, PR Carnegil - Journal of Neurochemistry, 1976 - Wiley Online Library
Separation of 2′‐adenosine monophosphate from 2′,3′‐cyclic adenosine monophosphate by coprecipitation with a number of salt mixtures was examined and found to be most …
Number of citations: 45 onlinelibrary.wiley.com
NB Reddy, V Askanas, WK Engel - Journal of Neurochemistry, 1982 - Wiley Online Library
Schwann cell cultures were established from adult human sural nerve biopsies. 2′3′‐Cyclic nucleotide 3′‐phosphohydrolase (CNPase) activity was estimated in the homogenates …
Number of citations: 30 onlinelibrary.wiley.com
M MEZEI, C MEZEI - British Journal of Dermatology, 1979 - academic.oup.com
Previous studies indicated that 2′, 3′‐cyclic AMP 3′‐phosphohydrolase, an enzyme which splits the 3′‐phosphate bond of the 2′, 3′‐cyclic AMP, is primarily confined to nervous …
Number of citations: 4 academic.oup.com

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